2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride

Description

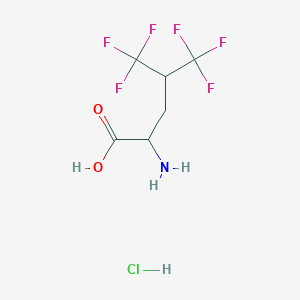

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride (CAS: 16198-60-0) is a fluorinated leucine derivative characterized by two trifluoromethyl groups at positions 4 and 5 of the pentanoic acid backbone. This compound, also known as hexafluoro-dl-leucine , is a non-natural amino acid with enhanced lipophilicity and metabolic stability due to its dense fluorination. It is typically synthesized via alkylation reactions and dynamic kinetic resolution (DKR) to obtain enantiomerically pure forms . The hydrochloride salt form improves solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2.ClH/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15;/h2-3H,1,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUTYNRQCLMYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936620 | |

| Record name | 5,5,5,5',5',5'-Hexafluoroleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16198-60-0, 1214114-26-7 | |

| Record name | 5,5,5,5',5',5'-Hexafluoroleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride are currently unknown. This compound is a derivative of the amino acid leucine, and it’s possible that it interacts with the same biological targets as leucine, such as mTOR and other proteins involved in protein synthesis and cellular growth.

Mode of Action

Given its structural similarity to leucine, it may interact with its targets in a similar manner. Leucine is known to activate mTOR, a kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription.

Biological Activity

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride, also known as (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid (CAS Number: 149560-64-5), is a fluorinated amino acid that has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.

- Molecular Formula : C6H7F6NO2

- Molecular Weight : 239.12 g/mol

- IUPAC Name : (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid

- InChI Key : MNZLMQYCEWHPPS-REOHCLBHSA-N

The biological activity of this compound is primarily linked to its role as a competitive antagonist at certain neurotransmitter receptors. Its structural similarity to natural amino acids allows it to interact with various biological pathways.

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in the context of opioid receptors. Research indicates that it may exhibit partial agonist activity at the μ-opioid receptor (MOP), potentially modulating pain pathways without the full spectrum of side effects associated with traditional opioids .

- G Protein-Coupled Receptors (GPCRs) : Studies suggest that this compound can bias signaling through GPCRs, which are critical in many physiological processes including pain modulation and neuroprotection .

- Antinociceptive Effects : Experimental models have demonstrated that derivatives of this compound can produce significant antinociceptive effects, indicating potential therapeutic applications in pain management .

In Vitro Studies

A series of in vitro experiments have evaluated the pharmacological profile of this compound. Key findings include:

- cAMP Formation : The compound was tested for its ability to modulate cyclic AMP (cAMP) levels in neuronal cultures. Results indicated that it could effectively alter cAMP signaling pathways, which are crucial for various cellular responses .

- β-Arrestin Recruitment : In assays measuring β-arrestin recruitment at MOP, it was found that this compound exhibited lower recruitment compared to traditional opioids, suggesting a potentially safer profile with reduced risk for adverse effects like respiratory depression .

In Vivo Studies

In vivo studies have further explored the analgesic properties of this compound:

- Pain Models : In animal models of acute pain, administration of this compound resulted in significant pain relief comparable to morphine but without the associated side effects such as tolerance development .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H7F6ClN2O2

- Molecular Weight : 239.12 g/mol

- CAS Number : 1214114-26-7

- Physical Appearance : White solid, soluble in water and many organic solvents.

Synthesis of Complex Compounds

This compound serves as a versatile intermediate in the synthesis of various complex compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting molecules, making them suitable for pharmaceutical applications. Researchers utilize it to create scaffolds for drug discovery and development.

Pharmaceutical Development

The compound's structure allows for modifications that can lead to the development of new therapeutic agents. It has been investigated for potential use in:

- Antiviral drugs : The incorporation of fluorinated amino acids can improve the efficacy and selectivity of antiviral agents.

- Anticancer therapies : Fluorinated compounds often exhibit enhanced biological activity, making them candidates for cancer treatment research.

Agrochemical Formulations

In agrochemistry, 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride is used to develop novel pesticides and herbicides. The fluorinated structure may lead to increased potency and reduced environmental impact compared to traditional compounds.

Case Study 1: Drug Synthesis

A study demonstrated the use of this compound in synthesizing a new class of antiviral agents. The introduction of trifluoromethyl groups significantly enhanced the compound's interaction with viral proteins, leading to improved efficacy in vitro.

Case Study 2: Agrochemical Development

Research highlighted the potential of fluorinated amino acids in creating more effective herbicides. The incorporation of hexafluoroleucine derivatives showed a marked increase in herbicidal activity against specific weed species while minimizing phytotoxicity to crops.

Comparative Analysis Table

| Application Area | Key Benefits | Research Findings |

|---|---|---|

| Pharmaceutical | Enhanced efficacy and selectivity | Improved antiviral activity in vitro |

| Agrochemical | Increased potency and reduced toxicity | Higher herbicidal activity with lower crop damage |

| Organic Synthesis | Versatile building block | Facilitates complex compound formation |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Q & A

Basic Research Question

- Chiral HPLC : Resolve enantiomers using cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- X-ray Crystallography : Confirm absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- ¹⁹F NMR : Track trifluoromethyl group integrity and detect impurities; chemical shifts > -60 ppm indicate structural deviations .

How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., trifluoromethylation transition states) and predict regioselectivity .

- Molecular Dynamics (MD) Simulations : Study binding modes with enzymes (e.g., proteases) using AMBER or GROMACS. Focus on fluorine’s electrostatic contributions to binding affinity .

- Machine Learning : Train models on PubChem or ChEMBL data to predict metabolic stability or toxicity .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods for weighing and reactions due to potential HCl vapor release during salt dissociation .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive hydrochloride salts .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

What strategies improve the compound’s stability in long-term storage for biological assays?

Advanced Research Question

- Lyophilization : Freeze-dry the hydrochloride salt and store under argon at -20°C to prevent hydrolysis .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability enhancements from fluorine’s hydrophobic effects .

- Metabolic Resistance : Use liver microsome assays (human/rat) to evaluate CYP450-mediated oxidation rates. Fluorine’s electron-withdrawing effects typically reduce metabolic clearance .

What reactor designs are optimal for scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Question

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic trifluoromethylation steps. Use packed-bed reactors with immobilized catalysts to maintain >90% enantiomeric excess .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.